Product packaging for 4-Cyclopropylcyclohexan-1-amine(Cat. No.:CAS No. 1449582-41-5)

4-Cyclopropylcyclohexan-1-amine

Cat. No.: B2987689
CAS No.: 1449582-41-5
M. Wt: 139.242
InChI Key: OKSHWZSHWMNMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cycloalkane Derivatives in Chemical Research

Cycloalkanes, which are ring-shaped hydrocarbons with single bonds between carbon atoms, and their derivatives are foundational to many areas of chemical science and industry. fiveable.me Their importance stems from their versatile structures, which serve as crucial building blocks and scaffolds in organic synthesis. cymitquimica.com In industrial applications, cycloalkanes like cyclohexane (B81311) are vital as solvents and as precursors for the production of polymers such as nylon. solubilityofthings.comfastercapital.com

The study of cycloalkane derivatives is essential for advancing the understanding of fundamental concepts in organic chemistry, including stereochemistry, reaction mechanisms, and molecular interactions. solubilityofthings.com The three-dimensional arrangement of atoms in these molecules significantly impacts their physical and chemical properties, a concept crucial for predicting their behavior. fiveable.meontosight.ai In the pharmaceutical sector, cyclohexane derivatives are explored for a range of pharmacological activities, including antimicrobial and anti-inflammatory properties, making them valuable in drug discovery and development. fastercapital.comontosight.aicabidigitallibrary.org Their diverse structures and the ability to functionalize them make them indispensable in the creation of new materials and medicines. fastercapital.com

Unique Structural and Electronic Features of the Cyclopropyl (B3062369) Group

The cyclopropyl group, a three-carbon ring, is a distinctive structural motif in organic chemistry that imparts unique properties to the molecules it is part of. fiveable.me Its structure is characterized by a highly strained, triangular geometry with C-C-C bond angles of approximately 60°, a significant deviation from the ideal 109.5° tetrahedral angle. fiveable.melongdom.org This substantial angle strain results in enhanced reactivity, making cyclopropanes valuable as synthetic intermediates for creating more complex molecular structures. fiveable.meresearchgate.net

Electronically, the cyclopropyl group possesses unique characteristics. The C-C bonds have an enhanced "pi-character," and the group can enter into conjugation with adjacent π-systems, behaving in some ways like a double bond. researchgate.netunl.ptresearchgate.net This allows it to act as an electron-donating group. unl.pt These features are frequently leveraged in medicinal chemistry for structure-activity relationship (SAR) studies. unl.pt Incorporating a cyclopropyl group can influence a molecule's lipophilicity, metabolic stability, and conformational rigidity, potentially improving its pharmacokinetic profile and binding affinity to biological targets. unl.pt

Contextualizing 4-Cyclopropylcyclohexan-1-amine within Amine Chemistry

This compound is a primary amine that integrates a cyclohexane ring substituted with a cyclopropyl group. This combination of structural features places it within the class of cycloalkylamines, compounds that are of significant interest in medicinal chemistry. smolecule.comontosight.ai The amine functional group is reactive and can participate in common amine reactions such as acylation and alkylation, allowing it to serve as a versatile building block for the synthesis of more complex molecules.

The structure of this compound is notable for the interplay between its constituent parts. The cyclohexane ring provides a non-planar, three-dimensional scaffold, while the attached cyclopropyl group introduces unique steric and electronic properties. smolecule.com This specific combination can be valuable in the design of new therapeutic agents, where the rigid structure of the cyclopropyl moiety can help "lock" a molecule into a bioactive conformation. unl.pt As a result, compounds like this compound are considered promising scaffolds for developing novel therapeutics, particularly in fields like oncology and neurology where related structures have shown activity. smolecule.com

Below is a table summarizing the key properties of the functional groups present in this compound.

Functional GroupKey Structural & Chemical FeaturesSignificance in this compound
Cyclohexane Ring Saturated six-carbon ring, exists in chair and boat conformations. fiveable.meProvides a 3D scaffold, influences the spatial arrangement of substituents.
Cyclopropyl Group Highly strained three-carbon ring with ~60° bond angles. fiveable.meImparts unique electronic properties and conformational rigidity. unl.pt
Amine Group (-NH2) Nitrogen-containing functional group, acts as a base and nucleophile.Site for further chemical modification and synthesis of derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N B2987689 4-Cyclopropylcyclohexan-1-amine CAS No. 1449582-41-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-9-5-3-8(4-6-9)7-1-2-7/h7-9H,1-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSHWZSHWMNMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Stereochemical Considerations for 4 Cyclopropylcyclohexan 1 Amine

Systematic Nomenclature Conventions

The systematic name for this compound is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules. The primary functional group is the amine, which dictates the suffix "-amine". The parent hydrocarbon is a cyclohexane (B81311) ring. The substituents are a cyclopropyl (B3062369) group and the amino group. Numbering of the ring starts at the carbon atom bonded to the principal functional group, the amino group, hence "cyclohexan-1-amine". The cyclopropyl group is located at the fourth position relative to the amine, leading to the full systematic name: 4-Cyclopropylcyclohexan-1-amine . nih.gov

Below is a table summarizing the key molecular identifiers for this compound.

Table 1: Molecular Identifiers for this compound
Identifier Value
IUPAC Name This compound
Molecular Formula C₉H₁₇N
Molecular Weight 139.24 g/mol
Parent Structure Cyclohexane
Functional Groups Primary Amine, Cyclopropyl

Conformational Analysis of the Cyclohexane Ring System

To minimize torsional and angle strain, the cyclohexane ring adopts a non-planar chair conformation. dalalinstitute.com In a substituted cyclohexane, the substituents can occupy either an axial position (parallel to the principal axis of the ring) or an equatorial position (pointing away from the ring's perimeter). spcmc.ac.inmasterorganicchemistry.com These two chair conformations can rapidly interconvert via a process known as a ring flip, where all axial groups become equatorial and vice versa. masterorganicchemistry.com

For disubstituted cyclohexanes like this compound, the stability of the various conformers depends on the steric strain introduced by the substituents, particularly the unfavorable 1,3-diaxial interactions that occur when a substituent is in the axial position. pressbooks.pub The conformational preference of a substituent for the equatorial position is quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers. masterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position due to greater steric bulk. masterorganicchemistry.com

Table 3: Selected A-Values for Cyclohexane Substituents

Substituent A-Value (kcal/mol)
-H 0
-CN 0.13
-Br 0.43
-OH 0.87
-NH₂ 1.2 - 1.6
-CH₃ 1.70
-Cyclopropyl ~2.1
-CH(CH₃)₂ (Isopropyl) 2.15
-C(CH₃)₃ (tert-Butyl) 4.9

Note: The A-value for the cyclopropyl group is estimated to be similar to that of an isopropyl group. The A-value for the amino group can vary. masterorganicchemistry.com

The cyclopropyl group is sterically more demanding than the amino group, as indicated by its larger A-value. masterorganicchemistry.com This dictates the preferred conformation for each isomer.

Conformational Analysis of trans-4-Cyclopropylcyclohexan-1-amine

In the trans isomer, the two chair conformations are not equivalent. One conformer has both the cyclopropyl and amino groups in equatorial positions (diequatorial), while the other has both in axial positions (diaxial). libretexts.orglibretexts.org

Diequatorial Conformer : This conformation is highly favored as it places both bulky groups in the less sterically hindered equatorial positions, avoiding 1,3-diaxial interactions.

Diaxial Conformer : This conformation is highly unfavorable due to significant steric strain from 1,3-diaxial interactions between both axial substituents and the axial hydrogens on the ring.

The equilibrium will overwhelmingly favor the diequatorial conformer. libretexts.org

Conformational Analysis of cis-4-Cyclopropylcyclohexan-1-amine

For the cis isomer, one substituent must be axial and the other equatorial in any given chair conformation. libretexts.orglibretexts.org The ring flip interconverts these two possibilities.

Conformer 1 : Cyclopropyl group is equatorial, and the amino group is axial.

Conformer 2 : Cyclopropyl group is axial, and the amino group is equatorial.

Because the cyclopropyl group has a larger A-value than the amino group, it has a stronger preference for the equatorial position to minimize steric strain. libretexts.org Therefore, the more stable conformer of the cis isomer is the one where the larger cyclopropyl group occupies the equatorial position and the smaller amino group occupies the axial position.

Table 4: Summary of Compound Names Mentioned

Compound Name
This compound
cis-4-Cyclopropylcyclohexan-1-amine
trans-4-Cyclopropylcyclohexan-1-amine
Cyclohexane

Chemical Transformations and Reactivity of 4 Cyclopropylcyclohexan 1 Amine

Reactivity Profile of the Cyclopropyl (B3062369) Moiety

Cycloaddition Reactions

Cycloaddition reactions involving the cyclohexane (B81311) ring of 4-Cyclopropylcyclohexan-1-amine are not extensively documented. However, the reactivity of related cyclohexylamine (B46788) derivatives in cycloaddition processes provides insight into potential transformations. For instance, visible-light-enabled [4+2] cycloadditions of benzocyclobutylamines with α-substituted vinylketones have been reported to yield highly functionalized cyclohexylamine derivatives. rsc.orgthieme-connect.com This suggests that, under appropriate conditions, the cyclohexane ring system, if suitably activated, could participate in cycloaddition reactions.

The Diels-Alder reaction, a cornerstone of [4+2] cycloadditions, typically requires a conjugated diene system. bohrium.com The saturated cyclohexane ring of this compound would first need to undergo dehydrogenation to form a cyclohexadiene derivative to act as a diene in a conventional Diels-Alder reaction. The feasibility of such a preliminary step would be a critical factor.

Alternatively, the amino group could influence the reactivity of the cyclohexane ring in other types of cycloadditions. For example, the use of cyclohexylamine has been noted in the context of CO2 cycloaddition with epoxides, where it can act as a catalyst or reaction medium, although this does not involve the direct participation of the cyclohexane ring in the cycloaddition. researchgate.net

Reactants Reaction Type Conditions Product(s) Yield Reference
Benzocyclobutylamine, α-substituted vinylketone[4+2] CycloadditionPhotoredox catalysis, visible lightFunctionalized cyclohexylamine derivativesModerate to good rsc.orgthieme-connect.com
Cyclohexene (B86901), DiazomethaneCyclopropanationNot specifiedCyclopropylcyclohexaneNot specified scribd.com

Computational and Theoretical Chemistry Investigations

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Understanding the distribution of electrons within 4-cyclopropylcyclohexan-1-amine is crucial for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to determine optimized geometries, electronic energies, and molecular orbitals.

DFT calculations would be essential to quantify the energy differences between these various isomers and conformers. The relative energies would be influenced by steric interactions (A-values) and potential intramolecular interactions. Generally, for substituted cyclohexanes, conformers with bulky groups in the equatorial position are more stable.

A hypothetical DFT study on the trans isomer (with both substituents either equatorial or axial) and the cis isomer (with one substituent axial and the other equatorial) would yield the following types of data:

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

IsomerConformerRelative Energy (kcal/mol)
transdiequatorial0.00 (most stable)
diaxial> 5
cis1-amino (eq), 4-cyclopropyl (ax)~2.0
1-amino (ax), 4-cyclopropyl (eq)~1.5

Note: These are illustrative values based on typical A-values for amino and cyclopropyl (B3062369) groups on a cyclohexane (B81311) ring. Actual values would require specific calculations.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or orange) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, an MEP map would show a region of high negative potential around the nitrogen atom of the amino group, due to the lone pair of electrons. This indicates that the nitrogen atom is the primary site for protonation and electrophilic attack. The rest of the molecule, composed of carbon and hydrogen atoms, would exhibit a more neutral or slightly positive potential. The specific shape and values of the potential would depend on the conformation of the molecule.

Conformational Dynamics and Energetics

The flexibility of the cyclohexane ring allows for different spatial arrangements of its atoms, known as conformations. The presence of substituents influences the relative energies of these conformations and the dynamics of their interconversion.

Molecular mechanics is a computational method that uses classical mechanics to model molecular systems. It is particularly useful for studying the conformational landscape of large and flexible molecules. A molecular mechanics approach, such as a conformational search, would be used to identify the low-energy conformers of this compound.

These simulations would confirm that the chair conformation is the most stable for the cyclohexane ring. For each diastereomer (cis and trans), the chair-to-chair interconversion would be a key dynamic process. The energy barriers for these interconversions would also be calculable, providing insight into the flexibility of the ring system.

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion. nih.gov An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule behaves in a more realistic environment. rsc.org These simulations can provide information on:

The preferred conformations in solution.

The rates of conformational changes. nih.gov

The interactions between the solute and solvent molecules.

MD simulations of substituted cyclohexanes have shown that the presence of substituents can affect the rate of ring inversion. nih.gov For this compound, the size and nature of the cyclopropyl and amino groups would influence the dynamics of the cyclohexane ring.

Table 2: Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation

ParameterIllustrative Value
Ring Inversion Barrier (trans-diequatorial)10-12 kcal/mol
Solvent Accessible Surface Area~150-180 Ų
Radius of Gyration~3.0-3.5 Å

Note: These values are estimations based on general knowledge of substituted cyclohexanes and would need to be confirmed by specific simulations.

Reaction Pathway Elucidation

Computational methods can be used to explore potential chemical reactions and elucidate their mechanisms. numberanalytics.comcetjournal.it For this compound, this could involve studying its synthesis or its participation in further chemical transformations.

A likely synthetic route to this compound is the reductive amination of 4-cyclopropylcyclohexanone. researchgate.net Computational chemistry could be used to model this reaction, investigating the mechanism which typically involves the formation of an imine or enamine intermediate followed by reduction. DFT calculations could determine the structures and energies of reactants, transition states, and products for each step of the proposed mechanism.

For example, a computational study could compare different reducing agents or catalysts to predict which would be most effective for this transformation. It could also shed light on the stereochemical outcome of the reaction, predicting the ratio of cis to trans isomers formed. arxiv.org

Understanding the reaction pathway at a molecular level is crucial for optimizing reaction conditions and improving the yield and purity of the desired product. smu.eduaps.org

Transition State Characterization

In the realm of computational chemistry, the characterization of transition states is fundamental to understanding reaction mechanisms and predicting reaction rates. A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that molecules must pass through to transform from reactants to products. For a molecule like this compound, understanding the transition states involved in its synthesis is crucial for optimizing reaction conditions and yields.

Computational methods, such as density functional theory (DFT) and ab initio calculations, are employed to locate and characterize transition states. These methods solve the electronic Schrödinger equation to determine the potential energy surface of a reaction. A key feature of a transition state on this surface is that it is a first-order saddle point, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. This is verified by a frequency calculation, where a single imaginary frequency corresponding to the motion along the reaction coordinate confirms the structure as a true transition state.

For the synthesis of cyclic amines, computational studies can elucidate the stereoselectivity of the reaction by comparing the energies of different transition states leading to various stereoisomers. For instance, the introduction of the amine group to the cyclopropylcyclohexane scaffold can proceed through different pathways, and the relative energies of the transition states for each pathway will determine the dominant product. While specific studies on this compound are not prevalent, the general principles of transition state theory and computational modeling are routinely applied to similar synthetic transformations. grafiati.com

Kinetic and Thermodynamic Considerations

Beyond identifying the transition state, computational chemistry allows for the detailed study of the kinetic and thermodynamic aspects of a reaction. These considerations are vital for predicting the feasibility and outcome of a chemical process.

Thermodynamic analysis focuses on the relative stabilities of the reactants and products, which are determined by their Gibbs free energies (ΔG). A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous process under the given conditions. Computational methods can accurately calculate the electronic energies, zero-point vibrational energies, and thermal corrections to enthalpy and entropy, which are then combined to determine the Gibbs free energy. For the formation of this compound, thermodynamic calculations can predict the equilibrium position of the reaction and the relative stability of different isomers.

Kinetic analysis , on the other hand, is concerned with the rate of the reaction. The primary determinant of reaction rate is the activation energy (Ea), which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction. Transition state theory provides a framework for calculating the rate constant (k) from the activation energy. Computational studies can map out the entire reaction pathway, providing a detailed understanding of the energy barriers that must be overcome. For complex reactions with multiple steps, the rate-determining step is the one with the highest activation energy.

The interplay between kinetics and thermodynamics is crucial. A reaction may be thermodynamically favorable (i.e., the products are much more stable than the reactants) but kinetically slow if the activation energy is very high. Conversely, a reaction with a low activation energy may proceed quickly but result in a less stable, kinetically controlled product. Computational investigations can therefore guide the selection of reaction conditions (e.g., temperature, catalyst) to favor the desired product, whether it be the thermodynamically or kinetically favored one.

Ligand-Receptor Interactions (General Principles)

The biological activity of a molecule like this compound is contingent upon its ability to interact with specific biological targets, typically proteins such as receptors or enzymes. The principles of ligand-receptor interactions govern the binding of a small molecule (the ligand) to its macromolecular target (the receptor), initiating a biological response.

At the heart of these interactions is the concept of molecular recognition, where the ligand and the receptor's binding site have complementary shapes, sizes, and chemical properties. The binding of a ligand to a receptor is a dynamic process driven by a combination of non-covalent interactions, including:

Hydrogen bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

Ionic interactions: These are electrostatic attractions between oppositely charged groups, such as the protonated amine group of this compound and a negatively charged amino acid residue (e.g., aspartate or glutamate) in the receptor. vu.nlacs.org

Van der Waals forces: These are weak, short-range attractions that arise from temporary fluctuations in electron density around atoms.

Hydrophobic interactions: These are driven by the tendency of nonpolar groups to associate with each other in an aqueous environment, thereby minimizing their contact with water.

Docking Studies (Methodology)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijsrtjournal.comnih.govjournalijar.com It is a powerful tool in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. nih.govannualreviews.org The process of molecular docking can be broken down into two main components: a sampling algorithm and a scoring function.

The sampling algorithm generates a large number of possible conformations and orientations (poses) of the ligand within the receptor's binding site. This can be achieved through various methods, including:

Systematic or grid-based searches: These methods systematically explore the conformational space of the ligand.

Stochastic methods: These employ random changes to the ligand's position, orientation, and conformation. Monte Carlo and genetic algorithms are common examples. nih.gov

Molecular dynamics simulations: These simulate the movement of the ligand and receptor over time to find low-energy binding modes.

The scoring function then evaluates each generated pose and assigns a score that estimates the binding affinity. Scoring functions are mathematical models that approximate the free energy of binding. They can be classified into several types:

Force-field-based scoring functions: These use terms from molecular mechanics force fields to calculate the van der Waals and electrostatic interactions.

Empirical scoring functions: These are derived from fitting to experimental binding data and use a set of weighted energy terms to predict binding affinity.

Knowledge-based scoring functions: These are based on statistical potentials derived from databases of known protein-ligand complexes.

The result of a docking study is a ranked list of ligand poses, with the top-ranked pose representing the most likely binding mode. This information can be used to visualize the interactions between the ligand and the receptor at an atomic level, providing insights that can guide the design of more potent and selective molecules. nih.gov

Docking Study Component Description Examples of Methods
Sampling Algorithm Generates various ligand poses within the receptor's binding site.Systematic search, Monte Carlo, Genetic algorithms, Molecular dynamics
Scoring Function Evaluates and ranks the generated poses based on estimated binding affinity.Force-field-based, Empirical, Knowledge-based

Binding Affinity Prediction Methodologies (Generic)

The accurate prediction of binding affinity is a major goal in computational drug discovery. arxiv.orgfrontiersin.org While docking scoring functions provide a rapid estimate, more rigorous and computationally intensive methods are often employed for more accurate predictions. These methodologies can be broadly categorized as follows:

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are alchemical free energy methods that are considered among the most accurate for predicting relative binding affinities. They involve computationally "mutating" one ligand into another while it is bound to the receptor and in solution. By calculating the free energy change for this transformation in both environments, the difference in binding affinity between the two ligands can be determined with high accuracy.

Molecular Mechanics with Generalized Born and Surface Area (MM/GBSA and MM/PBSA): These are end-point free energy methods that offer a balance between accuracy and computational cost. They involve running molecular dynamics simulations of the ligand, the receptor, and the complex. Snapshots from these simulations are then used to calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models (Generalized Born or Poisson-Boltzmann) and a term for the nonpolar contribution to solvation.

Machine Learning and Deep Learning Methods: In recent years, machine learning and deep learning models have emerged as powerful tools for predicting binding affinity. frontiersin.orgoup.comnih.gov These models are trained on large datasets of experimentally determined binding affinities and can learn complex relationships between the features of a ligand-receptor complex and its binding strength. frontiersin.org Features can include 2D or 3D representations of the molecules, physicochemical properties, and interaction fingerprints. Once trained, these models can predict binding affinities for new compounds with remarkable speed. arxiv.orgoup.com

The choice of method depends on the specific research question, the available computational resources, and the desired level of accuracy.

Prediction Methodology General Approach Key Characteristics
Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) Alchemical transformation of one ligand into another.High accuracy, computationally expensive, predicts relative affinities.
MM/GBSA and MM/PBSA End-point free energy calculation from molecular dynamics simulations.Moderate accuracy, less expensive than FEP/TI, predicts absolute affinities.
Machine Learning / Deep Learning Trained on large datasets of known binding affinities.High speed for prediction, accuracy depends on training data and model architecture.

Application As a Synthetic Building Block and Scaffold in Organic Synthesis

Role in Complex Molecule Construction

4-Cyclopropylcyclohexan-1-amine serves as a key intermediate in the synthesis of elaborate molecular architectures, particularly within medicinal chemistry and drug discovery. smolecule.comcymitquimica.com The primary amine group provides a reactive handle for a multitude of chemical transformations, such as acylation, alkylation, and reductive amination, allowing for its incorporation into larger, more complex structures. smolecule.comyoutube.com

For instance, derivatives of cyclopropyl-substituted cyclohexylamines are utilized in the synthesis of potent and selective enzyme inhibitors. Research has shown that N4-cyclopropylcyclohexane-1,4-diamine, a related compound, is a key structural component for inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. smolecule.com The cyclopropylcyclohexylamine core acts as a foundational element upon which other necessary pharmacophoric groups are assembled. Similarly, patent literature describes the use of related structures like 1-(aminomethyl)-N-cyclopropylcyclohexan-1-amine in the preparation of dual regulators for metabotropic glutamate (B1630785) receptor 5 (mGluR5) and serotonin (B10506) 2A (5-HT2A) receptors, highlighting its role in creating sophisticated neurologically active compounds. epo.org The cyclohexane (B81311) ring provides a defined three-dimensional structure, while the cyclopropyl (B3062369) and amine groups offer points for modification and interaction with biological targets.

Scaffold for Combinatorial Library Synthesis

In modern drug discovery, the generation of combinatorial libraries—large collections of structurally related compounds—is a crucial strategy for identifying new therapeutic agents. nih.govnih.gov this compound is an ideal scaffold for such libraries due to its inherent structural features. A scaffold in this context is a core molecular structure that is kept constant while various substituents are systematically attached at different positions. researchgate.net

The primary amine of this compound is the principal point of diversity. It can be readily reacted with a wide array of carboxylic acids, sulfonyl chlorides, isocyanates, and aldehydes (via reductive amination) to generate a large library of amides, sulfonamides, ureas, and secondary amines, respectively. This allows for the rapid exploration of the chemical space around the core scaffold. nih.govnih.gov The availability of such building blocks in high purity makes them suitable for the high-throughput synthesis methods used in creating these libraries. The resulting library of compounds can then be screened for activity against various biological targets, such as the ESKAPE pathogens, which are a group of bacteria with high rates of antimicrobial resistance. nih.gov

Precursor for Advanced Functional Materials Research

While the primary application of this compound is in medicinal chemistry, its derivatives also serve as precursors in the research of advanced functional materials, particularly those with specific biological functions. The term "functional material" can extend to molecules designed to perform a specific task, such as modulating the activity of a protein receptor.

A key example is the synthesis of dual-target receptor modulators. epo.org The creation of molecules that can interact with multiple biological targets simultaneously is a sophisticated area of materials research in pharmacology. The synthesis of N-((1-(cyclopropylamino)cyclohexyl)methyl)-4-((4-fluorophenyl)ethynyl)benzamide, starting from a cyclopropylamine-functionalized cyclohexane, demonstrates the use of this scaffold to create a molecule with a highly specific and advanced function: the dual regulation of mGluR5 and 5-HT2A receptors. epo.org The rigid, yet three-dimensional, nature of the cyclopropylcyclohexylamine core contributes to the precise conformational arrangement required for interacting with complex protein binding sites.

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one non-carbon atom (such as nitrogen, oxygen, or sulfur), are ubiquitous in pharmaceuticals and natural products. pressbooks.pub this compound is a valuable precursor for synthesizing various heterocyclic systems. google.com

The primary amine group of this compound is a potent nucleophile, making it an active participant in reactions that form heterocyclic rings. youtube.com This process, known as amination, can involve the amine attacking an electrophilic center within the same molecule (intramolecular) or in another molecule (intermolecular) to initiate ring closure.

For example, the amine can react with diketones, halo-ketones, or other bifunctional molecules to form nitrogen-containing heterocycles such as pyrroles, piperidines, or diazepines. youtube.compressbooks.pub The reaction conditions can be controlled to favor the formation of specific ring sizes and structures. The reactivity of the amine allows for its integration into well-established synthetic routes for heterocycle formation, providing a straightforward method to introduce the cyclopropylcyclohexyl motif into these important chemical classes. elsevierpure.com

The cyclopropyl group is not merely a passive component; it imparts significant and desirable properties to the final heterocyclic molecule. scientificupdate.comunl.pt In medicinal chemistry, the incorporation of a cyclopropyl ring is a widely used strategy to optimize the pharmacological profile of a drug candidate. nih.govnih.gov

The key attributes the cyclopropyl group brings to a heterocyclic scaffold are summarized in the table below.

PropertyDescriptionImpact on Heterocyclic Compound
Conformational Rigidity The three-membered ring is highly constrained, limiting the number of possible conformations the molecule can adopt. iris-biotech.deThis rigidity can lock the heterocyclic molecule into its bioactive conformation, increasing its binding affinity to a biological target and enhancing potency. unl.ptnih.gov
Metabolic Stability The C-H bonds of a cyclopropyl group are stronger than those in linear alkyl chains, making them less susceptible to metabolic oxidation by enzymes like Cytochrome P450. nih.goviris-biotech.deReplacing a metabolically vulnerable group (like an isopropyl or ethyl group) with a cyclopropyl moiety can improve the drug's half-life and overall pharmacokinetic profile. iris-biotech.de
Lipophilicity Modulation The cyclopropyl group is lipophilic, but often less so than other groups it might replace, such as a tert-butyl or phenyl group. iris-biotech.deThis allows chemists to fine-tune the solubility and permeability of the heterocyclic compound, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. unl.pt
Unique Electronic Properties The C-C bonds of the cyclopropyl ring have significant p-orbital character, allowing them to conjugate with adjacent π-systems. unl.ptnih.govThis can influence the electronic environment of the heterocyclic ring, potentially affecting its reactivity and interactions with target proteins.

By using this compound to construct heterocycles, chemists can leverage these benefits, creating novel compounds with potentially improved potency, selectivity, and drug-like properties. scientificupdate.comnih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-Cyclopropylcyclohexan-1-amine, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a 4-substituted cyclohexylamine (B46788) is expected to show distinct signals for the protons of the cyclohexane (B81311) ring, the cyclopropyl (B3062369) group, and the amine group. The chemical shifts and coupling constants of the cyclohexane ring protons are highly dependent on their axial or equatorial orientation, which is influenced by the stereochemistry (cis or trans) of the cyclopropyl and amine substituents. The protons of the cyclopropyl group typically appear in the upfield region of the spectrum. The amine protons often present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, distinct signals are expected for the carbons of the cyclohexane ring and the cyclopropyl group. The chemical shift of the carbon atom bearing the amine group (C1) and the carbon atom bearing the cyclopropyl group (C4) are particularly diagnostic.

Representative NMR Data for cis- and trans-4-tert-Butylcyclohexylamine:

¹H NMR (CDCl₃, 300 MHz) Chemical Shift (δ, ppm) Multiplicity Assignment
trans-isomer2.58mH-1 (axial)
1.95 - 1.75m2H, H-2, H-6 (axial)
1.75 - 1.60m2H, H-3, H-5 (axial)
1.25 - 1.00m2H, H-2, H-6 (equatorial)
1.00 - 0.80m2H, H-3, H-5 (equatorial)
0.86s9H, C(CH₃)₃
cis-isomer3.05mH-1 (equatorial)
1.65 - 1.45m4H, H-2, H-6, H-3, H-5
1.40 - 1.20m4H, H-2, H-6, H-3, H-5
0.86s9H, C(CH₃)₃
¹³C NMR (CDCl₃, 75 MHz) Chemical Shift (δ, ppm) Assignment
trans-isomer49.9C-1
47.8C-4
36.1C-2, C-6
32.4C(CH₃)₃
27.6C(CH₃)₃
25.5C-3, C-5
cis-isomer46.1C-1
48.1C-4
32.5C(CH₃)₃
31.8C-2, C-6
27.6C(CH₃)₃
24.8C-3, C-5

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of a nitrogen atom dictates that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, a principle known as the nitrogen rule.

Fragmentation Pattern: The fragmentation of this compound is expected to be dominated by cleavage of the bonds adjacent to the amine group (α-cleavage) and fragmentation of the cyclohexane and cyclopropyl rings. The loss of the amine group or the cyclopropyl group can lead to characteristic fragment ions.

Representative Mass Spectrum Data for 4-tert-Butylcyclohexylamine:

m/z Relative Intensity (%) Possible Fragment
1555[M]⁺
14015[M - CH₃]⁺
99100[M - C₄H₉]⁺
5780[C₄H₉]⁺
5640[C₄H₈]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. nih.gov The vibrational frequencies of the bonds within the molecule provide a characteristic spectrum.

Typical IR Absorption Frequencies for Primary Amines:

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch (asymmetric)3400 - 3500Medium
N-H Stretch (symmetric)3300 - 3400Medium
N-H Bend (scissoring)1590 - 1650Medium to Strong
C-N Stretch1020 - 1250Medium to Weak

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. To perform this analysis, a suitable single crystal of this compound or a salt derivative is required.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for determining the enantiomeric excess if the compound is chiral.

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile amines. A capillary column with a suitable stationary phase can be used to separate the cis and trans isomers of this compound and to detect any volatile impurities. The use of a nitrogen-phosphorus detector (NPD) can provide selective and sensitive detection of the amine. vwr.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity assessment and chiral separations. For purity analysis, reversed-phase HPLC with a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an amine modifier) can be employed.

For the determination of enantiomeric excess, chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that can differentiate between the enantiomers of this compound. Polysaccharide-based CSPs are often effective for the separation of amine enantiomers. researchgate.net The separation of diastereomeric derivatives on a standard achiral column is another common approach. nih.gov

Emerging Research Directions and Future Prospects

Integration with Flow Chemistry and Automated Synthesis

The pharmaceutical and chemical industries are increasingly adopting flow chemistry and automated synthesis platforms to accelerate the discovery and development of new molecules. nih.gov These technologies offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and the potential for rapid library generation.

While specific research detailing the integration of 4-Cyclopropylcyclohexan-1-amine into flow chemistry setups is still emerging, the principles of automated synthesis are being applied to structurally related compounds. For instance, the automated synthesis of various amides and sulfonamides has been successfully demonstrated using microfluidics platforms. nih.gov These systems utilize solutions of acid chlorides and amine building blocks, which are precisely mixed and reacted in a flow-through manner. nih.gov

Table 1: Parameters for Automated Amide and Sulfonamide Synthesis

ParameterAmide SynthesisSulfonamide Synthesis
Building Blocks Acid chlorides and aminesSulfonyl chlorides and amines
Solvents Tetrahydrofuran (THF), Acetonitrile (B52724)/N,N'-dimethylformamide (MeCN/DMF)THF, MeCN/THF
Residence Time 15 minutes10 minutes
Temperature 55°C55°C

This data, while not specific to this compound, illustrates the feasibility of incorporating similar amine building blocks into automated workflows. The future will likely see the development of optimized flow chemistry protocols for the synthesis of this compound and its derivatives, enabling high-throughput screening and rapid lead optimization in drug discovery programs.

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. For a compound like this compound, developing sustainable synthesis methods is a key area of future research.

One promising avenue is the use of biocatalysis. Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. acs.org For example, imine reductases have been successfully employed in the synthesis of N-cyclopropylcyclohexanamine, a structurally related compound. acs.org This demonstrates the potential for developing enzymatic routes to this compound, which would offer significant advantages in terms of sustainability.

Another approach involves the use of photocatalysis. Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, allowing for the formation of complex molecules under mild conditions. nih.gov Research has shown that cyclopropylamines can undergo visible-light-mediated [3+2] cycloaddition reactions with alkenes, demonstrating the reactivity of the cyclopropylamine (B47189) motif under photocatalytic conditions. nih.gov Exploring similar strategies for the synthesis of the 4-cyclopropylcyclohexane scaffold could lead to more sustainable and efficient production methods.

Exploration of Novel Cyclopropyl-Containing Motifs

The cyclopropyl (B3062369) group is a valuable pharmacophore in drug discovery due to its ability to impart favorable properties such as increased potency, enhanced metabolic stability, and improved membrane permeability. nih.gov The unique conformational constraints and electronic nature of the cyclopropyl ring make it an attractive component for designing novel molecular scaffolds. nih.gov

Researchers are actively exploring the synthesis of novel molecules that incorporate the cyclopropyl moiety. For example, novel cyclopropyl compounds, named cyclopropylvirgines, have been isolated from natural sources, showcasing the diversity of structures that can be built around this functional group. nii.ac.jp In medicinal chemistry, the trans-cyclopropylmethyl linker has been incorporated into bivalent ligands to create selective antagonists for the dopamine (B1211576) D3 receptor. nih.gov

The synthesis of this compound provides a versatile building block for the creation of new and complex cyclopropyl-containing motifs. Its bifunctional nature, with both a reactive amine group and a lipophilic cyclopropylcyclohexyl core, allows for a wide range of chemical modifications. Future research will undoubtedly focus on leveraging this scaffold to generate libraries of novel compounds for biological screening, with the aim of discovering new therapeutic agents.

Development of Advanced Catalytic Applications

The reactivity of cyclopropylamines has led to their use in the development of novel catalytic transformations. The ring strain of the cyclopropyl group can be harnessed to drive reactions that would otherwise be difficult to achieve.

A significant area of research is the use of cyclopropylamines in photocatalytic cycloaddition reactions. rsc.org For instance, visible-light photocatalysis can initiate the [3+2] cycloaddition of cyclopropylamines with various olefins to produce cyclopentylamine (B150401) derivatives. nih.gov This methodology has been extended to asymmetric variants, employing dual catalyst systems to achieve high enantioselectivity. acs.org These reactions proceed through the formation of a nitrogen radical cation, which triggers the opening of the cyclopropyl ring. nih.gov

Table 2: Examples of Photocatalytic Cycloadditions Involving Cyclopropylamines

Reaction TypeReactantsCatalyst SystemProduct
[3+2] CycloadditionCyclopropylamines and OlefinsVisible-light photocatalyst (e.g., Ru(bpz)₃₂)Cyclopentylamine derivatives
Asymmetric [3+2] CycloadditionN-arylcyclopropylamines and 2-aryl acrylates/ketonesDual catalyst system (DPZ and chiral phosphoric acid)Chiral cyclopentylamines
[3+3] AnnulationCyclopropylamines and Vinyldiazo Compounds4CzIPNCyclohexenes

These examples highlight the potential of using cyclopropylamines as key reagents in the development of new catalytic methods for constructing complex molecular architectures. Future research in this area will likely focus on expanding the scope of these reactions to include a wider range of substrates and developing even more efficient and selective catalytic systems. The unique reactivity of the cyclopropylamine moiety in this compound makes it a promising candidate for exploration in this exciting field.

Q & A

Q. What are the established synthetic routes for 4-Cyclopropylcyclohexan-1-amine, and how do reaction conditions influence yield?

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Structural confirmation requires combined analysis:
  • NMR : Compare 1^1H and 13^{13}C NMR shifts to analogous cyclohexanamine derivatives. For example, the cyclopropyl group shows characteristic upfield shifts (δ 0.5–1.5 ppm for 1^1H; δ 10–25 ppm for 13^{13}C) due to ring strain .
  • Mass Spectrometry : ESI-MS should display [M+H]+^+ peaks matching the molecular formula (C9_9H17_{17}N, MW 139.24). Deviations >0.5 Da suggest impurities or incorrect functionalization .
  • IR : Primary amine stretches (N-H) appear at ~3350 cm1^{-1}, while cyclopropyl C-H stretches are near 3050 cm1^{-1} .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Methodological Answer :
  • Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility tests at 25°C in ethanol show >50 mg/mL, while hexane solubility is <5 mg/mL .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Stability studies in DMSO over 72 hr show <5% degradation by HPLC, but exposure to light or acidic conditions accelerates decomposition .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts or resolving agents. For example:
  • Chiral Catalysts : Use (R)-BINAP-Pd complexes to induce axial chirality during cyclopropanation, achieving enantiomeric excess (ee) >85% .
  • Diastereomeric Salt Formation : React racemic mixtures with chiral acids (e.g., L-tartaric acid) and perform fractional crystallization. Purity is verified via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Computational modeling (DFT) predicts transition states to optimize ee, as demonstrated in piperazine-cyclohexanamine hybrids .

Q. What strategies resolve contradictions in spectral data for cyclohexanamine derivatives, such as unexpected coupling patterns in NMR?

  • Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Approaches include:
  • Variable Temperature NMR : Cool samples to –40°C to "freeze" ring-flipping in cyclohexane, simplifying splitting patterns .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating 1^1H-1^1H or 1^1H-13^{13}C couplings. For example, HSQC distinguishes cyclopropyl carbons from amine-bearing carbons .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives, as done for spiro-pyrazino-pyrrolo-pyrimidinone analogs .

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer :
  • Retrosynthesis AI Tools : Platforms like BenchChem’s AI analyze PISTACHIO/Reaxys databases to propose one-step routes. For example, cyclopropane ring formation via Simmons-Smith reactions is prioritized due to high feasibility scores .
  • DFT Calculations : Optimize transition states for amine functionalization (e.g., amidation, alkylation). Studies on similar compounds show activation energies <30 kcal/mol favor room-temperature reactivity .

Q. What in vitro/in vivo models are suitable for studying the biological activity of this compound derivatives?

  • Methodological Answer :
  • Enzyme Assays : Screen against targets like monoamine oxidases (MAOs) using fluorometric kits (e.g., MAO-Glo™). Cyclohexylamine analogs show IC50_{50} values <10 µM in MAO-B inhibition .
  • Cell-Based Apoptosis Assays : Use caspase-3/7 activation kits (e.g., Promega) for derivatives like cyclohexane-1-carboxamides, which induce apoptosis at 20–50 µM in cancer lines .
  • Rodent Pharmacokinetics : Administer derivatives (10 mg/kg IV) to assess plasma half-life (t1/2_{1/2} ~2–4 hr) and brain penetration (logBB >0.3) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar cyclohexanamine syntheses?

  • Methodological Answer : Cross-validate protocols by:
  • Replicating Conditions : Test reported parameters (e.g., 80°C, 12 hr) with identical reagents.
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., over-reduced cyclopropane rings) that lower yields .
  • Scale-Up Adjustments : Pilot reactions at 1 mmol vs. 10 mmol scales often reveal solvent evaporation inefficiencies or exothermicity issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.